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Compound of Interest

Compound Name: N-Acetylsulfanilyl chloride

Cat. No.: B132876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and interpretation of the key spectral

data for N-Acetylsulfanilyl chloride (ASC), a vital intermediate in the synthesis of sulfonamide

drugs. This document outlines the expected spectral characteristics based on available data

and spectroscopic principles, details the methodologies for data acquisition, and presents a

logical framework for structural elucidation.

Executive Summary
N-Acetylsulfanilyl chloride (C₈H₈ClNO₃S, MW: 233.67 g/mol ) is a crystalline solid whose

structure can be unequivocally confirmed through a combination of spectroscopic techniques.

[1] This guide collates and interprets data from Proton Nuclear Magnetic Resonance (¹H NMR),

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). By presenting quantitative data in accessible tables, outlining detailed

experimental protocols, and providing visual workflows, this document serves as an essential

resource for professionals engaged in the synthesis, quality control, and development of

related pharmaceutical compounds.

Spectral Data Summary
The following sections summarize the key quantitative data obtained from the spectroscopic

analysis of N-Acetylsulfanilyl chloride.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of

protons within the molecule. The spectrum of N-Acetylsulfanilyl chloride is characterized by

distinct signals corresponding to the acetyl, aromatic, and amide protons.

Signal Assignment
Chemical Shift (δ) in

ppm
Multiplicity Solvent

Acetyl Protons (-CH₃) ~2.04 - 2.2 Singlet
Chloroform-d / DMSO-

d₆

Aromatic Protons ~7.5 - 7.9
Multiplet (two

doublets)

Chloroform-d / DMSO-

d₆

Amide Proton (-NH-)
~7.5 (can overlap with

aromatic signals)
Singlet (broad)

Chloroform-d / DMSO-

d₆

Table 1: ¹H NMR

Spectral Data for N-

Acetylsulfanilyl

chloride. Data is

compiled from typical

values and may vary

slightly based on

experimental

conditions.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, fully assigned experimental spectrum for N-Acetylsulfanilyl chloride is not

readily available in public databases, the expected chemical shifts can be predicted based on

the functional groups present. These predictions are crucial for confirming the carbon skeleton.
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Carbon Assignment Expected Chemical Shift (δ) in ppm

Methyl Carbon (-CH₃) 20 - 30

Aromatic Carbons (-CH) 115 - 130

Aromatic Carbon (ipso, C-N) 135 - 145

Aromatic Carbon (ipso, C-S) 140 - 150

Carbonyl Carbon (-C=O) 165 - 175

Table 2: Predicted ¹³C NMR Chemical Shifts for

N-Acetylsulfanilyl chloride. Ranges are based

on standard chemical shift correlation tables.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule through their characteristic

vibrational frequencies.

Vibrational Mode Frequency (cm⁻¹) Functional Group

N-H Stretch 3250 - 3350 Amide

C-H Stretch (Aromatic) 3000 - 3100 Benzene Ring

C=O Stretch (Amide I) 1660 - 1690 Carbonyl

N-H Bend (Amide II) 1530 - 1560 Amide

S=O Stretch (Asymmetric) 1370 - 1390 Sulfonyl Chloride

S=O Stretch (Symmetric) 1170 - 1190 Sulfonyl Chloride

C-N Stretch 1250 - 1350 Amide

S-Cl Stretch 550 - 650 Sulfonyl Chloride

Table 3: Key Infrared

Absorption Frequencies for N-

Acetylsulfanilyl chloride.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of the compound, aiding in its identification.

m/z Value Assignment Relative Intensity

233/235 [M]⁺ (Molecular Ion) Low

191 [M - CH₂CO]⁺ High

156 [M - SO₂Cl]⁺ High

43 [CH₃CO]⁺ Base Peak

Table 4: Key Mass

Spectrometry Fragmentation

Data for N-Acetylsulfanilyl

chloride.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of dry N-Acetylsulfanilyl chloride solid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean vial.

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.
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Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire the spectrum using a standard one-pulse sequence. A 45° pulse angle is typically

used to allow for a shorter relaxation delay.

Set the spectral width to cover the range of -2 to 12 ppm.

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by

phase and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like Tetramethylsilane (TMS).

Integrate all signals.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover a range of 0 to 200 ppm.

A longer acquisition time and a larger number of scans are required compared to ¹H NMR

due to the low natural abundance of the ¹³C isotope.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy (ATR Method)
Instrument Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by

wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Background Spectrum:
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Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of N-Acetylsulfanilyl chloride powder onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's press arm to ensure firm and uniform contact

between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a range of 4000 to 400 cm⁻¹.

Cleaning:

Clean the crystal surface thoroughly after the measurement.

Mass Spectrometry (MS) (EI Method)
Sample Introduction:

Introduce a small quantity of the sample into the instrument, typically via a direct insertion

probe for solid samples.

Gently heat the probe to volatilize the sample into the ion source.

Ionization:

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically

70 eV). This causes ionization and fragmentation of the molecule.

Mass Analysis:

Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole

or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection:

The separated ions are detected, and their abundance is recorded, generating a mass

spectrum.

Visualization of Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the logical processes

and molecular correlations involved in the spectral analysis of N-Acetylsulfanilyl chloride.
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Caption: Logical workflow for the spectroscopic identification of N-Acetylsulfanilyl chloride.
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Molecular Structure: N-Acetylsulfanilyl chloride

Spectral Data Correlations

¹H NMR
-CH₃: ~2.1 ppm (s)
-ArH: ~7.7 ppm (m)

-NH: ~7.5 ppm (s, br)

Proton Environments

IR (cm⁻¹)
C=O: ~1670

S=O: ~1380, ~1180
N-H: ~3300

Functional Groups

MS (m/z)
[M]⁺: 233

Base Peak: 43 ([CH₃CO]⁺)

Molecular Ion & Fragments

Click to download full resolution via product page

Caption: Correlation of molecular structure with key spectral data points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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